2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, also known by its systematic name 6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid, is an organic compound characterized by a pyrimidine ring structure with hydroxy and carboxylic acid functional groups. Its chemical formula is and it has a molecular weight of approximately 154.12 g/mol. The compound is classified under carboxylic acids, which are organic compounds containing a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom, forming a carboxyl group (-COOH) .
This compound can be synthesized through various methods in organic chemistry, primarily involving reactions that introduce the hydroxymethyl and carboxylic acid functionalities onto the pyrimidine ring. It falls under the broader category of organic acids and derivatives, specifically within the subclass of carboxylic acids .
The synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid can be approached through several pathways:
The reaction conditions typically involve controlling temperature and pH to favor the formation of the desired product while minimizing side reactions. Catalysts may also be used to enhance reaction rates.
The molecular structure of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid features:
2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring, which can stabilize certain intermediates during reactions.
The mechanism of action for this compound involves its interaction with biological systems, where it may act as a precursor or intermediate in metabolic pathways. The presence of both hydroxymethyl and carboxylic acid groups allows it to engage in hydrogen bonding and other interactions with biomolecules.
2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid has potential applications in various scientific fields:
The enzymatic formation of 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid involves specialized carboxylation and hydroxylation reactions that transform simpler pyrimidine precursors. This compound serves as an advanced intermediate in the thiamine biosynthetic pathway, where its structural features – the C5-carboxylic acid group and C2-hydroxymethyl moiety – are essential for downstream coupling reactions. The carboxylation at the C5 position is catalyzed by oxidoreductases utilizing pyrimidine aldehydes or methyl groups as substrates. Biochemical studies demonstrate that selenium dioxide or permanganate-based oxidative transformations convert 4-methylpyrimidine derivatives directly to pyrimidine-5-carboxylic acids [3]. Concurrently, NADPH-dependent reductases selectively reduce pyrimidine carbaldehyde groups to generate hydroxymethyl functionalities, as evidenced in the biosynthesis of structurally related compounds like 4-amino-5-hydroxymethyl-2-methylpyrimidine .
Kinetic analyses reveal that the enzyme ThiC, a radical S-adenosylmethionine (SAM) protein, initiates complex rearrangement reactions from aminoimidazole ribotide (AIR) that ultimately yield hydroxymethylated pyrimidine intermediates. This enzyme coordinates an iron-sulfur cluster that facilitates reductive cleavage of SAM, generating a 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the AIR substrate, triggering multi-step transformations that include ring expansion and dephosphorylation to form the hydroxymethylpyrimidine scaffold . The precise mechanistic details of the carboxylation step remain under investigation, though isotopic labeling studies suggest direct incorporation of bicarbonate in some bacterial systems.
Table 1: Enzymes Catalyzing Key Steps in Pyrimidine Derivative Biosynthesis
Enzyme Class | Representative Enzyme | Catalytic Function | Cofactors Required |
---|---|---|---|
Oxidoreductases | Pyrimidine-5-carboxylate synthase | C5-carboxyl group introduction | Selenium dioxide, FAD, O₂ |
Reductases | Hydroxymethyl transferase | C2-hydroxymethyl group formation | NADPH, tetrahydrofolate |
Radical SAM Enzymes | ThiC | Pyrimidine ring rearrangement from AIR | [4Fe-4S] cluster, SAM |
Kinases | Hydroxymethylpyrimidine phosphate kinase | Phosphoester formation at hydroxymethyl group | ATP, Mg²⁺ |
The hydroxymethyl and carboxyl functionalities undergo further activation through phosphorylation and adenylation. Phosphotransferases catalyze ATP-dependent phosphorylation of the hydroxymethyl group to form phosphoester derivatives, while adenylate-forming enzymes activate the carboxylic acid moiety as an adenylate intermediate. These activated forms are essential for subsequent coupling with thiazole precursors in thiamine assembly [1]. Structural analyses of these enzymes reveal conserved nucleotide-binding domains and catalytic pockets precisely accommodating the pyrimidine substrate while excluding structurally similar metabolites, ensuring pathway fidelity.
2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid occupies a critical branch point in microbial vitamin B₁ metabolism, serving as a convergent precursor for both de novo thiamine biosynthesis and salvage pathways. In canonical thiamine biosynthesis, this carboxylic acid derivative undergoes dual activation: the carboxyl group is converted to an adenylate (cHET-ADP) in plants and yeast, while bacteria phosphorylate it to carboxyethylthiazole phosphate (cHET-P) [1] . These activated forms then participate in the decisive coupling reaction with the thiazole moiety 4-methyl-5-(2-phosphooxyethyl)thiazole (HET-P), catalyzed by thiamine phosphate synthase (ThiE) to form thiamine monophosphate.
The metabolic flux through this intermediate is dynamically regulated according to cellular thiamine status. Under thiamine-replete conditions, pathway activity decreases substantially, whereas thiamine depletion triggers increased expression of biosynthetic enzymes and corresponding metabolite accumulation. Notably, diverse organisms exhibit differential dependence on this pyrimidine precursor. Marine picoeukaryotic phytoplankton such as Ostreococcus tauri and Bathyococcus species demonstrate exceptional sensitivity to exogenous 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, utilizing picomolar concentrations through high-affinity transporters coupled with ThiM kinase activity [1]. Similarly, Escherichia coli mutants defective in de novo pyrimidine synthesis grow at sub-picomolar concentrations of this compound, underscoring its biological potency as a nutrient source.
Table 2: Metabolic Utilization of Pyrimidine Precursors Across Organisms
Organism Type | Exogenous Precursor Concentration Required | Primary Activation Mechanism | Key Salvage Enzyme |
---|---|---|---|
Marine Picoeukaryotes | Picomolar range (10⁻¹² M) | Phosphorylation | ThiM kinase |
Enteric Bacteria | Sub-picomolar to nanomolar (10⁻¹³ - 10⁻⁹ M) | Adenylation/Phosphorylation | ThiM kinase |
Terrestrial Plants | Micromolar range (10⁻⁶ M) | Phosphorylation | ThiM kinase |
Freshwater Bacteria | Nanomolar range (10⁻⁹ M) | Adenylation | ThiD kinase |
The compound's metabolic integration extends beyond thiamine synthesis. Isotopic tracer studies demonstrate incorporation of ¹³C-labeled derivatives into nucleic acid pyrimidines under certain conditions, suggesting potential metabolic crosstalk. Furthermore, its structural similarity to orotic acid enables interaction with pyrimidine salvage enzymes, though with substantially lower affinity than dedicated substrates. This metabolic versatility positions 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid as a key node in cellular one-carbon metabolism, potentially influencing folate cycling and methyl group transfer reactions through its hydroxymethyl and carboxylic acid functionalities [9].
Genetic control of 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid biosynthesis operates through complex hierarchical regulatory networks centered on thiamine pyrophosphate (TPP)-sensing riboswitches. In bacteria, the thiC gene – encoding the radical SAM enzyme responsible for hydroxymethylpyrimidine phosphate (HMP-P) formation – is governed by TPP-binding riboswitches located in the 5'-untranslated regions of mRNA transcripts. When intracellular TPP concentrations reach threshold levels, TPP binding induces conformational changes that sequester the ribosome binding site, terminating transcription prematurely and reducing thiC expression by >50-fold . This direct metabolite-RNA interaction enables millisecond-scale transcriptional responses to fluctuating thiamine availability.
Epigenetic modifications further modulate this genetic circuitry. In Salmonella enterica, histone-like nucleoid structuring (H-NS) proteins silence the thiCOGE operon under non-permissive conditions through DNA supercoiling and direct promoter occlusion. This silencing is relieved during thiamine starvation via phosphorylation of the H-NS protein by the sensor kinase PhoR, linking pyrimidine precursor biosynthesis to phosphate availability. Similarly, in Arabidopsis thaliana, histone H3 lysine 27 trimethylation marks correlate with repressed expression of thiamine biosynthetic genes in root tissues, while demethylation activates transcription during photosynthetic activity, demonstrating tissue-specific epigenetic regulation .
The genetic architecture of biosynthetic clusters reveals evolutionary adaptations to environmental niches. Marine oligotrophic bacteria possess extended regulatory regions with additional metabolite-sensing domains that coordinate pyrimidine precursor synthesis with carbon fixation pathways. Conversely, pathogenic bacteria like Burkholderia pseudomallei exhibit streamlined operons with overlapping regulatory elements that co-express thiamine biosynthesis genes with virulence factors, suggesting integrated pathogenicity-nutrition networks. Comparative genomics identifies highly conserved promoter elements across taxa, particularly the THI-box motif that serves as the binding site for TPP-responsive transcriptional repressors in Gram-positive bacteria [1] .
The biosynthesis of 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid precursors depends critically on radical SAM enzymes, which catalyze chemically challenging heterocyclic rearrangements through radical-mediated mechanisms. Central to this process is ThiC, a member of the radical SAM superfamily that converts 5-aminoimidazole ribotide (AIR) to hydroxymethylpyrimidine phosphate (HMP-P). ThiC contains a canonical [4Fe-4S] cluster coordinated by three cysteine residues in the active site. Biochemical and spectroscopic studies confirm that the reduced [4Fe-4S]¹⁺ cluster facilitates reductive cleavage of S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•) that initiates substrate transformation .
The catalytic cycle begins when 5'-dA• abstracts the C3' hydrogen atom from the AIR ribose moiety, generating a substrate radical. This radical triggers ring opening of the imidazole component, followed by recombination to form the pyrimidine heterocycle. Isotopic labeling experiments using [1-¹³C]-glycine and [U-¹³C₆]-glucose confirm that the hydroxymethyl group derives from C1 of glycine via the glycine cleavage system, while the C2 methyl group originates from C5 of glucose through the pentose phosphate pathway. Remarkably, the entire rearrangement occurs without intermediate release, as demonstrated by single-turnover experiments with purified ThiC .
Table 3: Experimental Characterization of Radical SAM Enzymes in Pyrimidine Biosynthesis
Experimental Approach | Key Findings | Biological Insights |
---|---|---|
Electron Paramagnetic Resonance Spectroscopy | Detection of organic radical intermediates during catalysis | Confirmed radical-mediated ring expansion mechanism |
Mössbauer Spectroscopy | Identification of [4Fe-4S] cluster oxidation states | Elucidated SAM cleavage mechanism |
Isotope-Labeled Precursor Studies | Atom mapping of reaction products using ¹³C/¹⁵N isotopes | Traced metabolic origins of all pyrimidine atoms |
X-ray Crystallography | High-resolution structures of ThiC-SAM-AIR ternary complexes | Revealed substrate positioning for H-atom abstraction |
Structural biology has illuminated the sophisticated substrate recognition mechanism. Crystal structures of ThiC from Campylobacter jejuni reveal a TIM-barrel fold enclosing a deep catalytic chamber. The AIR substrate binds in a bent conformation that positions the ribose C3' carbon 3.8 Å from the SAM methyl group, optimal for hydrogen atom abstraction. Unexpectedly, the pyrimidine product adopts a distinct orientation stabilized by π-stacking interactions with conserved phenylalanine residues, facilitating product release following rearrangement. Computational simulations indicate that the radical rearrangement proceeds through a series of energetically favorable steps, with the highest barrier being initial hydrogen abstraction .
Beyond ThiC, additional radical SAM enzymes modify pyrimidine precursors in specialized organisms. In Bacillus subtilis, the ThiS enzyme catalyzes sulfur transfer to generate the thiazole moiety from a pyrimidine-glycine adduct, expanding the catalytic versatility of radical chemistry in thiamine biosynthesis. These enzymes collectively represent sophisticated biological solutions to thermodynamically challenging heterocyclic transformations, operating through precisely controlled radical chemistry that avoids cellular damage through exquisite substrate specificity and radical containment strategies.
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